molecular formula C11H17NO3 B6242675 tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate CAS No. 2731010-29-8

tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B6242675
CAS No.: 2731010-29-8
M. Wt: 211.26 g/mol
InChI Key: VKJCMYVMVHERJQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group and an azabicyclo heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: Its bicyclic structure can be used to design molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific application.

Comparison with Similar Compounds

  • tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Comparison: tert-Butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity and stability profiles, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

2731010-29-8

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 4-oxo-2-azabicyclo[3.1.1]heptane-2-carboxylate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-9(13)7-4-8(12)5-7/h7-8H,4-6H2,1-3H3

InChI Key

VKJCMYVMVHERJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2CC1C2

Purity

95

Origin of Product

United States

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